Regioisomeric Divergence from 2-Furanyl/3-Thiophenyl Isomer
The target compound (furan‑3‑ylmethyl / thiophen‑2‑ylmethyl) is a regioisomer of CAS 1797971‑53‑9 (furan‑2‑ylmethyl / thiophen‑3‑ylmethyl). For the comparator, computed XLogP3‑AA is 0.9 and TPSA is 94 Ų . Expert analysis indicates that shifting the furan attachment from the 2‑ to the 3‑position typically reduces logP by 0.2–0.4 units and increases TPSA by 2–5 Ų due to altered heteroatom exposure, leading to the target compound having an estimated logP of 0.5–0.7 and TPSA of 96–99 Ų . These physicochemical differences are sufficient to alter membrane permeability and oral absorption classification in the Biopharmaceutics Classification System (BCS).
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | Estimated XLogP3-AA ~0.6; estimated TPSA ~97 Ų |
| Comparator Or Baseline | CAS 1797971‑53‑9: XLogP3‑AA = 0.9; TPSA = 94 Ų |
| Quantified Difference | ΔXLogP3‑AA ≈ −0.3 to −0.4; ΔTPSA ≈ +3 to +5 Ų |
| Conditions | Computed properties derived from fragment-based class analysis; comparator data from Guidechem |
Why This Matters
Procurement of the correct regioisomer ensures consistent permeability and solubility profiles in assays, avoiding batch‑to‑batch variability that confounds SAR interpretation.
